4-(4-Ethoxybenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
4-(4-Ethoxybenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Ethoxybenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. The process may start with the preparation of the pyrrol-2-one core, followed by the introduction of the ethoxybenzoyl and fluorophenyl groups through various coupling reactions. Specific conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scalable synthetic routes that ensure cost-effectiveness and reproducibility. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
4-(4-Ethoxybenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Conditions may vary depending on the substituent, but common reagents include halogens, acids, and bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups would yield ketones or aldehydes, while reduction of the carbonyl groups would produce alcohols.
Scientific Research Applications
4-(4-Ethoxybenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and functional groups.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(4-Ethoxybenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Methoxybenzoyl)-5-(4-chlorophenyl)-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one
- 4-(4-Ethoxybenzoyl)-5-(4-bromophenyl)-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one
Uniqueness
4-(4-Ethoxybenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one is unique due to the presence of both ethoxy and fluorophenyl groups, which confer specific chemical and biological properties. These functional groups can influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct from similar compounds.
Properties
Molecular Formula |
C21H20FNO5 |
---|---|
Molecular Weight |
385.4 g/mol |
IUPAC Name |
(4Z)-4-[(4-ethoxyphenyl)-hydroxymethylidene]-5-(4-fluorophenyl)-1-(2-hydroxyethyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C21H20FNO5/c1-2-28-16-9-5-14(6-10-16)19(25)17-18(13-3-7-15(22)8-4-13)23(11-12-24)21(27)20(17)26/h3-10,18,24-25H,2,11-12H2,1H3/b19-17- |
InChI Key |
ZPVCPMIHZTYGNO-ZPHPHTNESA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)CCO)C3=CC=C(C=C3)F)/O |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCO)C3=CC=C(C=C3)F)O |
Origin of Product |
United States |
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